6-(3-Acetylaminophenyl)-2-formylphenol is an organic compound that features a complex structure with significant potential in various scientific applications. This compound belongs to the class of substituted phenols, which are known for their diverse biological activities and utility in synthetic chemistry. The presence of both an acetylamino group and a formyl group in its structure suggests potential reactivity and applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be synthesized through various chemical reactions involving phenolic compounds and amines. It is often derived from commercially available starting materials, making it accessible for research and industrial applications.
6-(3-Acetylaminophenyl)-2-formylphenol can be classified as:
The synthesis of 6-(3-Acetylaminophenyl)-2-formylphenol can be achieved through several methods, including:
The molecular structure of 6-(3-Acetylaminophenyl)-2-formylphenol features:
This arrangement contributes to its reactivity and potential biological activity.
6-(3-Acetylaminophenyl)-2-formylphenol can participate in various chemical reactions, including:
The mechanism of action for compounds like 6-(3-Acetylaminophenyl)-2-formylphenol often involves interactions at the molecular level with biological targets:
Studies on similar compounds have shown that modifications in the acetylamino or formyl groups can significantly alter their biological activity, suggesting a structure-activity relationship that merits further investigation.
6-(3-Acetylaminophenyl)-2-formylphenol has several potential applications in scientific research:
Arylphenolic derivatives represent a cornerstone in medicinal chemistry, with their origins tracing back to naturally occurring secondary metabolites. These compounds—biosynthesized through shikimate or acetate pathways—have evolved from traditional remedies to modern pharmacophores [3]. Salicin from Salix alba (willow bark), metabolized to salicylic acid, exemplifies early arylphenolics that informed anti-inflammatory drug design. Similarly, morphine’s isolation from Papaver somniferum in 1803 highlighted the therapeutic potential of complex phenolic alkaloids [3]. The structural diversification of these scaffolds accelerated in the 20th century, culminating in hybrid molecules integrating acetylaminophenyl and formylphenol moieties. The specific compound 6-(3-Acetylaminophenyl)-2-formylphenol (IUPAC: 6-[3-(acetylamino)phenyl]-2-hydroxybenzaldehyde) emerges from this lineage, designed to leverage synergistic bioactivities inherent to both fragments. Its synthesis reflects advances in regioselective cross-coupling techniques, enabling precise spatial orientation of the acetylaminophenyl group at the 6-position of the 2-formylphenol core—a configuration optimizing interactions with biological targets [4] [6].
Table 1: Structural Analogs of 6-(3-Acetylaminophenyl)-2-formylphenol in Medicinal Chemistry
Compound Name | CAS/Identifier | Substituent Pattern | Therapeutic Association |
---|---|---|---|
5-(3-Acetylaminophenyl)-2-formylphenol | CID 53220488 | Acetylaminophenyl at C5 | Redox modulator scaffold [1] |
6-(3-Cyanophenyl)-2-formylphenol | 1258618-92-6 | Cyanophenyl at C6 | Synthetic intermediate [4] |
4-(3-Acetylaminophenyl)-2-formylphenol | 1111121-10-8 | Acetylaminophenyl at C4 | Enzyme inhibition studies [6] |
The integration of acetylaminophenyl and formylphenol groups generates multifunctional scaffolds with broad bioactivity profiles. The acetylaminophenyl fragment enhances cellular permeability via moderate lipophilicity (LogP ~2.8), while the ortho-formylphenol moiety enables nucleophilic targeting of cysteine residues in proteins or coordination with metal ions in catalytic sites [4] [6]. This hybrid architecture demonstrates particular efficacy in oncology and endocrinology:
The dual targeting of steroidogenesis and redox signaling by 6-(3-Acetylaminophenyl)-2-formylphenol addresses unmet needs in hormone-dependent cancers and oxidative stress disorders. Steroidogenic enzymes (e.g., CYP17A1) are overexpressed in 70% of prostate/breast tumors, driving proliferation via local hormone synthesis [5]. Concurrently, cancers like renal cell carcinoma (RCC) exhibit redox dysregulation, where elevated ROS activate MAPK/AKT pathways, promoting metastasis [2]. This compound’s molecular design enables concurrent disruption of both mechanisms:
Table 2: Biological Activities of 6-(3-Acetylaminophenyl)-2-formylphenol in Key Pathways
Target Pathway | Biological Action | Experimental Model | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
CYP19A1 (Aromatase) | Competitive heme-site binding | Human trophoblast cells | 8.2 ± 0.7 μM [5] |
HIF-1α Stabilization | Blockade of hypoxia-induced dimerization | RCC cell lines | 5.9 ± 0.4 μM [2] |
AKT/mTOR Signaling | Dephosphorylation of Ser473-AKT | Mouse xenograft RCC models | 12.1 ± 1.3 μM [2] |
ROS Scavenging | Superoxide dismutation | DPPH assay | EC₅₀ 18.3 μM [7] |
The convergence of these actions positions 6-(3-Acetylaminophenyl)-2-formylphenol as a first-in-class dual-therapeutic scaffold with potential against malignancies resistant to single-pathway inhibitors. Ongoing optimization focuses on enhancing aqueous solubility (>50 μg/mL) without compromising its dual pharmacophore integrity [4] [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0